8-(4-Methylphenyl)-6-azaspiro[3.4]octane
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Overview
Description
8-(4-Methylphenyl)-6-azaspiro[34]octane is a spirocyclic compound featuring a unique structure where a six-membered nitrogen-containing ring is fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methylphenyl)-6-azaspiro[3One common method involves the use of azetidinone as a starting material, which undergoes aldol addition with butyrothiolactone to form the spirocyclic intermediate . The reaction conditions often include the use of a base such as sodium hydride and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow chemistry techniques can also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methylphenyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or nitrogen atom.
Scientific Research Applications
8-(4-Methylphenyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of 8-(4-Methylphenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding pockets of proteins, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant pharmacological potential.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound used as a catalyst and ligand in various chemical reactions.
Pyrazolo[3,4-b]pyridines: Heterocyclic compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
8-(4-Methylphenyl)-6-azaspiro[3.4]octane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness allows it to interact with biological targets in ways that other similar compounds cannot, making it a valuable scaffold in drug discovery and other scientific research applications.
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
8-(4-methylphenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C14H19N/c1-11-3-5-12(6-4-11)13-9-15-10-14(13)7-2-8-14/h3-6,13,15H,2,7-10H2,1H3 |
InChI Key |
DNPAHNRODSHBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC23CCC3 |
Origin of Product |
United States |
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